molecular formula C20H19ClN6O6 B14077350 Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide CAS No. 100757-15-1

Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide

Cat. No.: B14077350
CAS No.: 100757-15-1
M. Wt: 474.9 g/mol
InChI Key: MCOCQWGAZOFPEO-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide typically involves multiple steps. The starting materials often include benzoic acid derivatives and indole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions may vary from room temperature to elevated temperatures, and the use of solvents like ethanol or dichloromethane is common.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

Benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 3,5-dinitrobenzoic acid share structural similarities and may have similar chemical properties.

    Indole derivatives: Compounds such as indole-3-carboxaldehyde have similar indole structures and may exhibit comparable reactivity.

Uniqueness

What sets benzoic acid, 3,5-dinitro-, (5-chloro-1-((diethylamino)methyl)-1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

100757-15-1

Molecular Formula

C20H19ClN6O6

Molecular Weight

474.9 g/mol

IUPAC Name

N-[5-chloro-1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide

InChI

InChI=1S/C20H19ClN6O6/c1-3-24(4-2)11-25-17-6-5-13(21)9-16(17)18(20(25)29)22-23-19(28)12-7-14(26(30)31)10-15(8-12)27(32)33/h5-10,29H,3-4,11H2,1-2H3

InChI Key

MCOCQWGAZOFPEO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CN1C2=C(C=C(C=C2)Cl)C(=C1O)N=NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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